molecular formula C18H20N4O2S2 B2628837 N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226458-84-9

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2628837
CAS No.: 1226458-84-9
M. Wt: 388.5
InChI Key: VFPHYKQVEOOPAI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiomorpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetylphenyl Intermediate: Starting with a 3-acetylphenyl precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Thiomorpholine Derivative Formation: The thiomorpholine ring is synthesized through a series of nucleophilic substitution reactions.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the thiomorpholine derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the acetyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-((3-morpholinopyrazin-2-yl)thio)acetamide
  • N-(3-acetylphenyl)-2-((3-piperazinopyrazin-2-yl)thio)acetamide

Uniqueness

N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-13(23)14-3-2-4-15(11-14)21-16(24)12-26-18-17(19-5-6-20-18)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHYKQVEOOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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